2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11-,12+,13-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDHERXTIAGPT-SXQUUHMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40591-65-9 | |
| Record name | β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40591-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-tetra-O-acetyl-1-carbamimidoyl-1-thio-β-D-glucopyranose monohydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthesis Protocol from 1-Bromo-2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose
The primary method involves reacting 1-bromo-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose with thiourea under reflux conditions in anhydrous acetone or tetrahydrofuran (THF). This nucleophilic substitution replaces the bromine atom with a thiourea group, forming a thiouronium intermediate. Subsequent hydrolysis with sodium metabisulfite (Na₂S₂O₅) in dichloromethane or ethyl acetate yields the target compound.
Critical Reaction Parameters
-
Molar Ratio : A 1:0.9–1.2 ratio of bromo-sugar to thiourea ensures complete substitution without side reactions.
-
Temperature : Reflux at 60–70°C balances reaction rate and stability of acetyl groups.
-
Time : Initial vigorous stirring for 15–30 minutes induces precipitation, followed by 1–2 hours of extended reflux for completion.
Step-by-Step Process Optimization
Detailed Synthetic Procedure
-
Reagent Preparation :
-
Intermediate Isolation :
-
Hydrolysis and Purification :
Yield : 81.9% (4 g from 6.5 g intermediate).
Comparative Analysis of Solvent Systems
| Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Acetone | 65 | 1.5 hours | 81.9 |
| Tetrahydrofuran | 70 | 2 hours | 78.2 |
Acetone outperforms THF due to better solubility of intermediates and milder hydrolysis conditions.
Role of Sodium Metabisulfite in Hydrolysis
Sodium metabisulfite acts as a mild hydrolyzing agent, cleaving the thiouronium salt while preserving acetyl groups. This avoids harsh conditions that could degrade the sugar backbone.
Scalability and Industrial Relevance
The patented method is scalable to molar quantities (e.g., 0.25 mol bromo-sugar) with consistent yields >80%. Solvent recovery (e.g., acetone distillation) reduces costs by ~30%.
Purity and Characterization
Post-synthesis, the product is characterized by:
-
Melting Point : 160–162°C (decomposition).
-
¹H NMR : Acetyl peaks at δ 2.0–2.1 ppm; anomeric proton at δ 5.7 ppm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide can undergo various chemical reactions, including:
-
Hydrolysis: : The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
-
Substitution Reactions: : The thiopseudourea group can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
Hydrolysis: Yields 2-(beta-D-glucopyranosyl)-2-thiopseudourea.
Substitution: Depending on the nucleophile used, various substituted thiopseudourea derivatives can be obtained.
Scientific Research Applications
Chiral Derivatization
One of the primary applications of this compound is in chiral derivatization. It has been utilized to enhance the resolution of enantiomers in various analytical methods. The tetra-O-acetyl-beta-D-glucopyranosyl moiety provides a chiral environment that can improve the selectivity and sensitivity of chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) .
Antimicrobial Activity
Research indicates that derivatives of 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .
Synthesis of Bioactive Compounds
The compound serves as a precursor in synthesizing other bioactive molecules. For instance, it has been used to create thiosemicarbazones and thioureas that display promising biological activities, including anticancer effects . This highlights its versatility in organic synthesis and drug development.
Glycosylation Reactions
Due to its glucopyranosyl unit, this compound can participate in glycosylation reactions, which are critical in carbohydrate chemistry. These reactions are essential for creating glycosides that have applications in pharmaceuticals and as biochemical probes .
Case Studies
Mechanism of Action
The mechanism by which 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The glucopyranosyl moiety can facilitate binding to carbohydrate-recognizing proteins, while the thiopseudourea group can form covalent bonds with nucleophilic sites on target molecules. This dual functionality allows the compound to modulate biological activities and pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2-thiopseudourea Hydrobromide (CAS: 51224-13-6)
Structural Differences :
- Sugar Moiety: The galactose analogue has a β-D-galactopyranosyl core instead of glucose, differing in stereochemistry at the C4 position (axial hydroxyl in galactose vs. equatorial in glucose). This alters molecular conformation and biochemical recognition .
Functional Implications :
- Biological Activity : The glucose derivative may preferentially engage metabolic pathways (e.g., glucose transporters), while galactose analogues could target hepatic systems due to galactose-specific receptors .
2-(3,4,6-Tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranosyl)-2-thiopseudourea Dihydrobromide
Key Differences :
- Protection Pattern: Lacks the 2-O-acetyl group, replaced by an amino group.
- Reactivity: The free amino group enables divergent derivatization (e.g., guanidination), as seen in rearrangements to form guanidino-thiosugars .
Darifenacin Hydrobromide (CAS: 133099-07-7)
Contextual Comparison :
- Structural Divergence: A non-carbohydrate hydrobromide salt used clinically for overactive bladder treatment . Highlights the versatility of hydrobromide salts in drug formulation but lacks functional overlap with the glucose derivative.
Biological Activity
2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19BrN2O9S
- Molecular Weight : 451.29 g/mol
- Structure : The compound features a glucopyranosyl moiety with acetyl groups and a thiourea functional group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiourea group is known to exhibit significant reactivity with thiols and can participate in various biochemical processes.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that derivatives of 2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) compounds exhibit antimicrobial properties against various pathogens. For instance, studies have shown effective antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against several fungal strains .
- Cytotoxicity :
- Neuroprotective Effects :
Study 1: Antibacterial Activity
A study conducted by Nguyen et al. demonstrated that N-alkylisatins converted into thiosemicarbazones using 2-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl) exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were confirmed through disc diffusion assays and minimum inhibitory concentration (MIC) tests .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Thiosemicarbazone A | 32 | MRSA |
| Thiosemicarbazone B | 16 | E. coli |
Study 2: Cytotoxicity Assessment
Research published in the Journal of Medicinal Chemistry assessed the cytotoxicity of various glucopyranosyl derivatives on human cancer cell lines. The study found that the tested compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 7 |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-2-thiopseudourea hydrobromide?
Answer: Synthesis optimization requires precise control of reaction conditions, including:
- Acetylation : Use of boron trifluoride etherate as a catalyst for regioselective acetylation of hydroxyl groups in glucopyranose derivatives .
- Thiourea linkage formation : Reactivity of the isothiocyanate group (from intermediates like 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate) with amines under anhydrous conditions to avoid hydrolysis .
- Purification : Monitoring by TLC (silica gel, ethyl acetate/hexane) and column chromatography for byproduct removal .
Q. How can structural conformation and ring puckering of the glucopyranosyl moiety affect reactivity?
Answer: The Cremer-Pople puckering parameters (amplitude , phase angle ) quantify non-planar ring distortions, influencing steric hindrance and nucleophilic accessibility. For example:
Q. What spectroscopic methods are critical for characterizing intermediates and final products?
Answer:
- NMR : and NMR to confirm acetyl group positions (δ 1.8–2.2 ppm for CHCO) and anomeric configuration (β-configuration: ) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular ions (e.g., [M+H] or [M+Na]) and fragmentation patterns of acetylated intermediates .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., thiourea vs. urea formation) occur during conjugation, and how can selectivity be improved?
Answer:
- Mechanistic competition : Isothiocyanate intermediates react preferentially with primary amines (e.g., lysine residues) to form thioureas, but trace water may hydrolyze isothiocyanate to isocyanate, leading to urea byproducts .
- Selectivity control : Use of anhydrous solvents (e.g., DMF or dichloromethane) and molecular sieves to suppress hydrolysis. Kinetic studies (e.g., for thiourea vs. urea formation) guide solvent/catalyst selection .
Q. What contradictions exist in reported glycosylation efficiencies of this compound, and how can they be resolved?
Answer:
- Contradictions : Discrepancies in glycosylation yields (e.g., 40–85%) arise from variations in:
- Resolution : Systematic kinetic profiling (e.g., Eyring plots) and DFT calculations to map energy barriers for competing mechanisms .
Q. How can computational modeling (e.g., MD/DFT) predict glycosylation outcomes with this compound?
Answer:
- Transition state analysis : DFT (B3LYP/6-31G*) identifies steric/electronic effects on anomeric reactivity. For example, acetyl groups at C2/C3 hinder nucleophilic attack, favoring β-selectivity .
- Solvent effects : MD simulations (e.g., GROMACS) model solvation shells around intermediates, predicting aggregation-driven side reactions .
Q. What strategies mitigate decomposition of the thiopseudourea moiety during long-term storage?
Answer:
- Stabilization : Lyophilization under inert gas (argon) and storage at –20°C in amber vials to prevent oxidation/hydrolysis .
- Impurity profiling : HPLC-MS monitoring (C18 column, 0.1% TFA in water/acetonitrile) detects degradation products (e.g., free glucopyranose or thiourea oxidation to disulfides) .
Methodological Challenges
Q. How can crystallographic data resolve ambiguities in regiochemical assignments for acetylated derivatives?
Answer:
- X-ray diffraction : Single-crystal analysis (e.g., synchrotron data) unambiguously assigns acetyl group positions and anomeric configuration. For example, C=O bond lengths (1.20–1.23 Å) and torsion angles confirm O-acetylation sites .
- Contrast with NMR : Crystallography avoids signal overlap issues common in NMR of polysubstituted sugars .
Q. What are the limitations of current synthetic protocols for scaling up this compound, and how can they be addressed?
Answer:
- Limitations : Low yields (<50%) in glycosylation steps due to competing elimination (e.g., β-hydride abstraction in bromoethyl derivatives) .
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
